

1-(2-Pyridyl)ethylamine Dihydrochloride spectral analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Pyridyl)ethylamine
Dihydrochloride

Cat. No.: B1395815

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A Guide to the Spectral Analysis of 1-(2-Pyridyl)ethylamine Dihydrochloride

This technical guide provides an in-depth analysis of the spectral characteristics of **1-(2-Pyridyl)ethylamine Dihydrochloride**, a key building block in pharmaceutical synthesis and coordination chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causality behind spectral features, providing not just data, but a framework for structural verification and quality assessment.

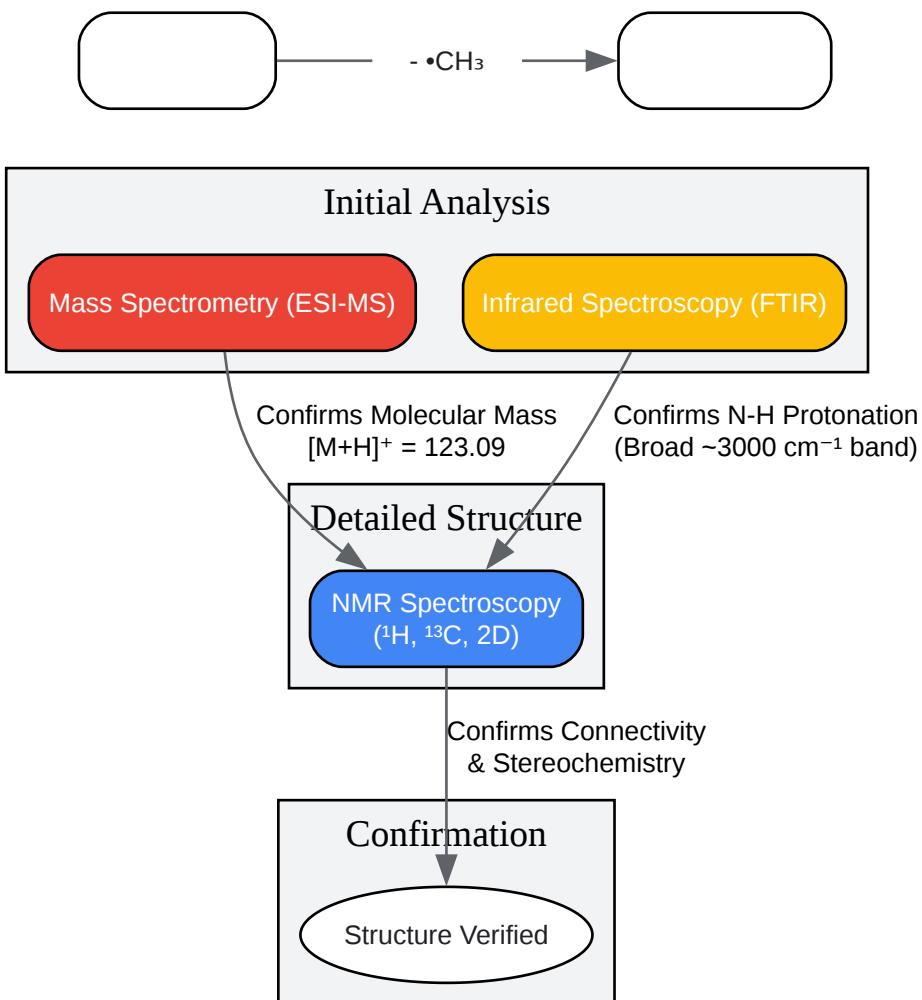
Molecular Structure and Analytical Overview

1-(2-Pyridyl)ethylamine Dihydrochloride is the salt form of the parent amine, where both the basic nitrogen of the pyridine ring and the primary amine of the ethylamine side chain are protonated. This dual protonation is the most critical feature influencing its spectral properties, distinguishing it from its free base form.

The structural confirmation of this molecule relies on a multi-technique approach, where each analysis provides a unique piece of the structural puzzle.

- Mass Spectrometry (MS) confirms the molecular mass of the parent compound.

- Infrared (IR) Spectroscopy identifies key functional groups, particularly the protonated amine and pyridinium moieties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the proton and carbon framework, confirming connectivity and the electronic environment of each atom.



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- To cite this document: BenchChem. [1-(2-Pyridyl)ethylamine Dihydrochloride spectral analysis (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395815#1-2-pyridyl-ethylamine-dihydrochloride-spectral-analysis-nmr-ir-mass-spec>

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